molecular formula C24H21N3O6 B11145994 2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

Cat. No.: B11145994
M. Wt: 447.4 g/mol
InChI Key: DAURQQKWIUZXGI-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenoxy, pyrazolyl, and nitrobenzyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction of a methoxyphenol derivative with a suitable leaving group on the pyrazole ring.

    Attachment of the nitrobenzyl group: This can be accomplished through an etherification reaction, where the phenolic hydroxyl group of the pyrazole derivative reacts with a nitrobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The methoxy group can be demethylated using strong acids or bases.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Boron tribromide (BBr3) for demethylation.

    Substitution: Alkyl halides or acyl halides under basic conditions.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Demethylated derivatives: Formed from the reduction of the methoxy group.

    Substituted phenol derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the pyrazole ring can interact with protein active sites, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-chlorobenzyl)oxy]phenol
  • **2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-aminobenzyl)oxy]phenol

Uniqueness

Compared to similar compounds, 2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol stands out due to the presence of the nitro group, which imparts unique redox properties and potential biological activities. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrophenyl)methoxy]phenol

InChI

InChI=1S/C24H21N3O6/c1-15-24(33-19-9-7-18(31-2)8-10-19)23(26-25-15)21-12-11-20(13-22(21)28)32-14-16-3-5-17(6-4-16)27(29)30/h3-13,28H,14H2,1-2H3,(H,25,26)

InChI Key

DAURQQKWIUZXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])O)OC4=CC=C(C=C4)OC

Origin of Product

United States

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